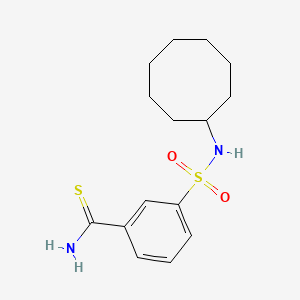
3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide
説明
3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide is a useful research compound. Its molecular formula is C15H22N2O2S2 and its molecular weight is 326.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide (CAS No. 1036619-17-6) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of 326.48 g/mol. This compound features a sulfamoyl group attached to a benzene ring, which is hypothesized to play a role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfamoyl group may facilitate hydrogen bonding with proteins, influencing enzymatic pathways and receptor interactions. Additionally, the carbothioamide moiety may be involved in redox reactions, potentially affecting cellular oxidative stress levels.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that the presence of the sulfamoyl group enhances the compound's efficacy against a range of bacterial strains. For example, a study conducted on related thioamide derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promise. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers such as cytokines and prostaglandins, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.
Table: Summary of Biological Activities
Case Study: Anticancer Research
A notable case study involved the synthesis and testing of this compound against various cancer cell lines. Researchers found that at concentrations above 10 µM, the compound significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cells by inducing apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.
特性
IUPAC Name |
3-(cyclooctylsulfamoyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c16-15(20)12-7-6-10-14(11-12)21(18,19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,17H,1-5,8-9H2,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFRNKMAAVEDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















